molecular formula C5H10ClNO3S B1438796 3-Methylmorpholine-4-sulfonyl chloride CAS No. 1156821-26-9

3-Methylmorpholine-4-sulfonyl chloride

Cat. No.: B1438796
CAS No.: 1156821-26-9
M. Wt: 199.66 g/mol
InChI Key: DCMYXTWQZNNSDO-UHFFFAOYSA-N
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Description

3-Methylmorpholine-4-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO3S and a molecular weight of 199.66 g/mol . It is a versatile chemical used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylmorpholine-4-sulfonyl chloride typically involves the reaction of 3-methylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

3-Methylmorpholine-4-sulfonyl chloride is widely used in scientific research due to its ability to act as a sulfonylating agent. Its applications include:

Mechanism of Action

The mechanism of action of 3-Methylmorpholine-4-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methylmorpholine-4-sulfonyl chloride include:

Uniqueness

This compound is unique due to its specific methyl substitution on the morpholine ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in various research applications .

Properties

IUPAC Name

3-methylmorpholine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c1-5-4-10-3-2-7(5)11(6,8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMYXTWQZNNSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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